5-(3-méthoxyphényl)oxazole-2-carboxylate d'éthyle

Vue d'ensemble

Description

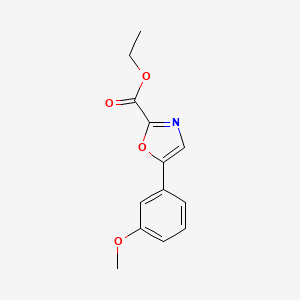

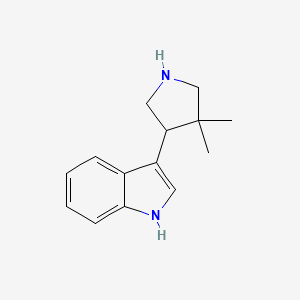

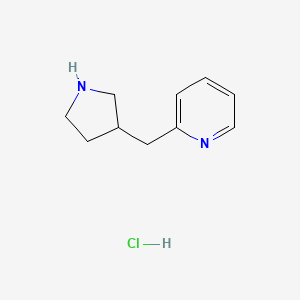

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C13H13NO4. It has a molecular weight of 247.25 g/mol .

Molecular Structure Analysis

The InChI code for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is 1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Applications De Recherche Scientifique

Applications pharmaceutiques

“5-(3-méthoxyphényl)oxazole-2-carboxylate d'éthyle” est utilisé dans l'industrie pharmaceutique . Les dérivés de l'oxazole ont été trouvés pour présenter un large spectre d'activités biologiques, ce qui a conduit les chercheurs à synthétiser divers dérivés de l'oxazole et à les cribler pour leurs diverses activités biologiques .

Intermédiaire organique

Ce composé sert d'intermédiaire organique . Un intermédiaire organique est une entité moléculaire (pas nécessairement stable) avec une durée de vie sensiblement plus longue qu'une vibration moléculaire qui est formée (directement ou indirectement) par les réactifs et réagit davantage pour donner (directement ou indirectement) les produits d'une réaction chimique .

Applications de la diode électroluminescente organique (OLED)

“this compound” est utilisé dans la production de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées pour créer des écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables tels que les téléphones intelligents, les consoles de jeux portables et les assistants numériques personnels .

Activités biologiques des dérivés de l'oxazole

Les dérivés de l'oxazole, y compris “this compound”, ont été trouvés pour présenter diverses activités biologiques. Ceux-ci comprennent des activités antimicrobiennes, anticancéreuses, antituberculeuses, anti-inflammatoires, antidiabétiques, anti-obésité et antioxydantes .

Mécanisme D'action

Target of Action

Oxazole derivatives, in general, have been known to interact with a wide range of biological targets, contributing to their diverse biological activities .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been reported to affect a variety of biochemical pathways, leading to a wide spectrum of biological activities .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can alter the expression of specific genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate remains stable under specific conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted from the body.

Transport and Distribution

Within cells and tissues, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Propriétés

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFHPALPRBBAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)

![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)